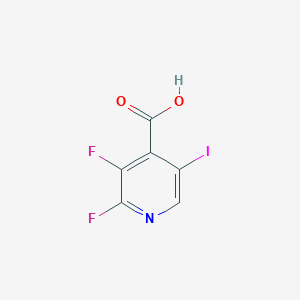

2,3-Difluoro-5-iodopyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-4-3(6(11)12)2(9)1-10-5(4)8/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOGXXMBPXLMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253791 | |

| Record name | 2,3-Difluoro-5-iodo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017793-22-4 | |

| Record name | 2,3-Difluoro-5-iodo-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-iodo-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Difluoro 5 Iodopyridine 4 Carboxylic Acid and Its Analogs

Strategic Approaches to Fluoropyridine Core Synthesis

The construction of the fluorinated pyridine (B92270) ring is a critical step that leverages several modern synthetic strategies. These methods are designed to control the placement of fluorine and other substituents on the electron-deficient pyridine scaffold.

Directed Metalation Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems. baranlab.org In this approach, a directing metalation group (DMG) coordinates to an organometallic base (typically an organolithium reagent), facilitating deprotonation at an adjacent position. baranlab.org For pyridine systems, this strategy must overcome the propensity for nucleophilic addition of the organometallic base to the electron-deficient ring. harvard.edu

The choice of base and reaction conditions is crucial. While strong alkyllithium bases like n-BuLi, sec-BuLi, and t-BuLi are common, their high reactivity can lead to side reactions with pyridines. baranlab.orgharvard.edu The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can circumvent this issue. For instance, the metalation of various dichloropyridines with LDA proceeds regioselectively, allowing for subsequent trapping with electrophiles. znaturforsch.com The nature of substituents already on the pyridine ring profoundly influences the regioselectivity and rate of the metalation. znaturforsch.com In cases with multiple potential sites, lithiation generally occurs ortho to the stronger directing group. harvard.edu

| Directing Group (DMG) | Base | Typical Conditions | Outcome |

| -Cl | LDA | THF, -75 °C | Deprotonation ortho to N and meta to Cl |

| -Br | LDA | THF, -95 °C | Regioselective lithiation at C4 |

| -OCONEt₂ | sec-BuLi, TMEDA | THF, -78 °C | Deprotonation ortho to the DMG |

| -H | BuLi/t-BuOK (Schlosser base) | THF, -100 °C | Mixture of regioisomeric lithiated pyridines |

This table presents illustrative examples of directed metalation on substituted pyridines.

Halogen-Lithium Exchange and Subsequent Quenching Reactions

Halogen-metal exchange is a fundamental and rapid reaction for preparing organometallic compounds from organic halides. wikipedia.org This method is particularly effective for synthesizing pyridyl organometallic intermediates, which can then be quenched with various electrophiles. The rate of exchange is kinetically controlled and follows the general trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.orgscribd.com Consequently, iodinated and brominated pyridines are the preferred substrates for this transformation. wikipedia.org

The reaction is typically performed at low temperatures (e.g., -78 °C to -100 °C) using alkyllithium reagents like n-butyllithium or t-butyllithium to prevent side reactions. wikipedia.orgnih.gov The presence of chelating groups on the pyridine ring can accelerate the exchange process. wikipedia.org This methodology has proven valuable for the regioselective functionalization of polyhalogenated pyridines. For example, starting with 4-bromo-2-chloro-5-iodopyridine, the greater reactivity of the iodo-substituent allows for selective iodine-magnesium exchange. mdpi.com The resulting organometallic intermediate can then participate in further synthetic transformations. The development of combined reagents, such as i-PrMgCl and n-BuLi, can enable these exchanges under non-cryogenic conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing fluorine atoms onto electron-deficient aromatic rings like pyridine. nih.govstackexchange.com The reaction involves the attack of a nucleophile on a carbon atom bearing a suitable leaving group, proceeding through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The presence of the electronegative nitrogen atom in the pyridine ring activates the C-2 and C-4 positions towards nucleophilic attack, stabilizing the intermediate. stackexchange.com

For fluorination, a common strategy is halogen exchange (Halex) reaction, where a chloro- or bromo-substituted pyridine is treated with a fluoride (B91410) source. acs.org Sources of fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) or quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (Bu₄NF). acs.orggoogle.com The efficiency of the reaction is often enhanced by using polar aprotic solvents and sometimes phase-transfer catalysts. google.comgoogle.com For instance, 2,3-difluoro-5-chloropyridine can be prepared from 2,3,5-trichloropyridine (B95902) by reaction with KF in a suitable solvent at elevated temperatures. google.comgoogle.com The nitro group is also an excellent leaving group in SNAr reactions and can be displaced by fluoride to generate fluoropyridines. mdpi.comresearchgate.net Generally, the SNAr reactions of fluoropyridines are faster than those of the corresponding chloropyridines. nih.govacs.org

| Substrate | Fluoride Source | Conditions | Product | Yield |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Dry DMSO, reflux | Methyl 3-fluoropyridine-4-carboxylate | 38% mdpi.com |

| 2,3,5-trichloropyridine | KF | Sulfolane/dialkylurea, 220 °C | 2,3-difluoro-5-chloropyridine | High google.com |

| 2,3,5-trichloropyridine | KF / Phase Transfer Catalyst | N-Methylpyrrolidone, 190-205 °C | 2,3-difluoro-5-chloropyridine | ~40% google.com |

This table showcases examples of SNAr reactions for the synthesis of fluoropyridines.

Diazotization and Halogenation of Aminopyridines (e.g., Schiemann Reaction Analogs)

The conversion of aromatic primary amines to aryl fluorides via diazotization is a classic transformation, most notably the Balz-Schiemann reaction. jk-sci.comwikipedia.orgbyjus.com This process involves the treatment of an amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comorganic-chemistry.org In the Balz-Schiemann reaction, the counterion is tetrafluoroborate (B81430) (BF₄⁻); thermal or photolytic decomposition of the isolated diazonium tetrafluoroborate salt releases nitrogen gas and generates the aryl fluoride. jk-sci.comnih.gov

Applying this reaction to aminopyridines can be challenging. The diazonium salts of 2- and 4-aminopyridines are often unstable and readily hydrolyze to the corresponding hydroxypyridines. chempedia.inforsc.org However, under specific conditions, the reaction can be successful. For example, diazotization of 2-aminopyridines in anhydrous or 65% hydrogen fluoride has been used to prepare 2-fluoropyridines. sci-hub.se The stability of the diazonium intermediate is a critical factor, and modifications to the classic Balz-Schiemann protocol, such as using different counterions like hexafluorophosphate (B91526) (PF₆⁻) or performing the reaction in ionic liquids, have been explored to improve yields and applicability. wikipedia.orgacs.org

Installation and Manipulation of the Carboxylic Acid Moiety

Once the substituted fluoropyridine core is assembled, the final key step is the introduction of the carboxylic acid group at the desired position.

Carboxylation of Organometallic Pyridine Intermediates

The most direct method for installing a carboxylic acid group onto an aromatic ring is the carboxylation of an organometallic intermediate. This involves quenching a pyridyl organolithium or Grignard reagent, generated via directed metalation (see 2.1.1) or halogen-metal exchange (see 2.1.2), with carbon dioxide (CO₂), usually in its solid form (dry ice). znaturforsch.com The initial product is a lithium or magnesium carboxylate salt, which upon acidic workup yields the desired carboxylic acid.

This approach offers excellent regiocontrol, as the position of the carboxylic acid is determined by the site of metalation. For example, a lithiated dichloropyridine intermediate can be effectively carbonylated to produce the corresponding dichloropyridine carboxylic acid. znaturforsch.com Other innovative methods for pyridine carboxylation are also emerging. These include palladium-catalyzed carbonylation of halopyridines with carbon monoxide google.com and electrochemical strategies that allow for the direct carboxylation of the pyridine ring with CO₂. azom.com A copper-catalyzed C4-selective carboxylation of pyridines via pyridylphosphonium salts has also been developed as a practical method for accessing pyridine-4-carboxylic acid derivatives. chemistryviews.org

Oxidative Approaches to Pyridine Carboxylic Acids

The formation of a carboxylic acid group on a pyridine ring is commonly achieved through the oxidation of an alkyl side chain, such as a methyl group. This transformation is a fundamental step in the synthesis of many pyridine carboxylic acids, including isonicotinic acid, a structural isomer of the target molecule's parent acid. wikipedia.org

One of the most industrially significant methods is the catalytic vapor-phase oxidation of alkylpyridines. google.com This process offers advantages over liquid-phase oxidations by using air as the oxidant and water as a solvent, which aligns with greener chemistry principles. google.com For instance, 4-methylpyridine (B42270) (γ-picoline) can be oxidized to isonicotinic acid over a vanadia-based catalyst, often supported on titanium oxide. google.com The reaction typically proceeds at temperatures between 250-320°C. google.com The process can also be achieved through ammoxidation of the alkylpyridine to a cyanopyridine, followed by hydrolysis to the carboxylic acid. wikipedia.org

Table 1: Examples of Oxidative Conditions for Pyridine Carboxylic Acid Synthesis

| Starting Material | Oxidizing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-methylpyridine (γ-picoline) | Vanadia-based catalyst, Air, H₂O | Gas phase, 250-290°C | Isonicotinic acid | google.com |

| 3-methylpyridine (β-picoline) | Nitric acid, Sulfuric acid | Liquid phase, 75-300°C | Nicotinic acid | googleapis.com |

| 5-ethyl-2-methylpyridine | Air, H₂O over LiV₆O₁₅/ZrSiO₄ catalyst | Vapor phase, 320°C | Nicotinic acid | google.com |

While these methods are well-established for simpler pyridine carboxylic acids, the synthesis of a multi-substituted target like 2,3-difluoro-5-iodopyridine-4-carboxylic acid would require that the oxidative step be compatible with the existing halogen substituents, or that the carboxylic acid is formed prior to their introduction.

Decarboxylative Functionalization Strategies (e.g., Iododecarboxylation)

Decarboxylative functionalization offers a powerful route to introduce substituents by replacing a carboxylic acid group. Iododecarboxylation, a variant of the classic Hunsdiecker reaction, is particularly valuable for synthesizing aryl iodides from readily available carboxylic acids. nih.govacs.org This strategy can be applied to pyridine carboxylic acids to introduce an iodine atom at a specific position.

Recent advancements have led to the development of milder, more efficient protocols that avoid the use of stoichiometric transition metals. acs.org Visible-light-induced decarboxylative iodination has emerged as a convenient and effective method. organic-chemistry.org This process often utilizes a photocatalyst, a base, and an iodine source under mild conditions. organic-chemistry.org Mechanistic studies suggest these reactions can proceed through a single-electron transfer process involving aromatic radicals. organic-chemistry.org Another approach involves a palladium-catalyzed decarbonylative iodination, which converts aryl carboxylic acids into aryl iodides using 1-iodobutane (B1219991) as the iodide source. nih.gov

These methods provide a direct pathway for converting a pyridine carboxylic acid into an iodopyridine, offering a strategic advantage in multi-step syntheses where the carboxylic acid group is used as a directing or activating group before being replaced. nih.govorganic-chemistry.org

Regioselective Introduction and Interconversion of Halogen Substituents (Iodine and Fluorine)

The precise placement of halogen atoms on the pyridine ring is critical for defining the chemical properties of the final compound. This requires highly regioselective synthetic methods.

Strategies for Site-Selective Iodination of Pyridine Derivatives

Direct C-H iodination provides an atom-economical approach to introduce iodine onto a pyridine ring. Radical-based protocols have been developed that exhibit predictable regioselectivity. researchgate.netrsc.org For pyridine substrates, these methods often result in iodination at the C3 and C5 positions. rsc.orgrsc.org The reaction typically involves an oxidant, such as potassium persulfate (K₂S₂O₈), and a source of iodine, like sodium iodide or molecular iodine, often in the presence of a metal salt catalyst. researchgate.net The selectivity is believed to arise from the in-situ generation of an iodo radical, which then attacks the electron-deficient pyridine ring. rsc.org

For more complex substrates, hypervalent iodine(III) reagents can facilitate regioselective halogenation under mild, often aqueous, conditions. nih.gov These methods are practical and environmentally friendly, offering clean and efficient C-H functionalization at room temperature. nih.gov The choice of iodinating agent and reaction conditions allows for control over the position of iodination, which is crucial for building polysubstituted pyridines. researchgate.netsemanticscholar.org

Fluorine Exchange Reactions for Difluoropyridine Formation

The introduction of fluorine atoms onto a pyridine ring is often challenging. One common and effective method is through a nucleophilic aromatic substitution known as a halogen exchange (Halex) reaction. In this process, chloro- or bromo-substituents are displaced by fluoride ions.

The synthesis of 2-fluoropyridines from the corresponding chloropyridines can be accomplished using potassium fluoride in a polar aprotic solvent like dimethylformamide. researchgate.net The efficiency of this exchange is highly dependent on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups, such as a nitro group, activates the ring towards nucleophilic attack and facilitates the displacement of the leaving halogen. researchgate.net For the synthesis of a difluoropyridine, this strategy would likely involve a starting material with two appropriately positioned chlorine or bromine atoms that can be sequentially or simultaneously replaced by fluorine.

Control of Regiochemistry in Multi-substituted Pyridine Syntheses

Synthesizing a polysubstituted pyridine like this compound demands exquisite control over the regiochemistry of each functionalization step. The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct electrophilic substitutions to the 3- and 5-positions and nucleophilic substitutions to the 2-, 4-, and 6-positions.

Modern synthetic strategies often rely on the stepwise and controlled installation of substituents onto the pyridine core. nih.gov This can be achieved through a sequence of cross-coupling reactions, such as the Suzuki reaction. nih.gov A key tactic for achieving regiochemical control is to exploit the differential reactivity of various leaving groups. For example, the reactivity order in palladium-catalyzed couplings is generally -I > -Br ≥ -OTf >> -Cl. nih.gov By installing different halogens or a fluorosulfate (B1228806) group at specific positions, chemists can selectively perform cross-coupling at one site while leaving the others intact for subsequent transformations. nih.gov

Furthermore, directed cycloaddition reactions provide another powerful tool for constructing highly substituted pyridines with complete regiocontrol from the outset. whiterose.ac.uk These methods allow for the assembly of the substituted pyridine ring from acyclic precursors in a predictable manner. whiterose.ac.uknih.gov

Table 2: Principles for Regiochemical Control in Pyridine Synthesis

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Exploiting Inherent Reactivity | Utilizing the natural electrophilic/nucleophilic sites of the pyridine ring. | Radical iodination favoring C3/C5 positions. | rsc.org |

| Differential Leaving Group Reactivity | Stepwise cross-coupling reactions based on the reactivity order of halogens or other groups (e.g., -Br > -OSO₂F > -Cl). | Sequential Suzuki couplings to build a polysubstituted pyridine. | nih.gov |

| Directed Cycloaddition | Constructing the substituted pyridine ring from acyclic precursors to pre-define the substitution pattern. | Inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines. | whiterose.ac.uk |

| Directed Ortho-metallation | Using a directing group (e.g., N-oxide) to guide metallation and subsequent reaction with an electrophile to a specific adjacent position. | Selective synthesis of 2-substituted pyridine N-oxides. | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes in Fluoropyridine Synthesis

The increasing emphasis on sustainability in chemical manufacturing has driven the development of greener synthetic methods for pyridine derivatives. ijarsct.co.innih.gov Traditional syntheses often involve harsh conditions, hazardous organic solvents, and multi-step processes that generate significant waste. googleapis.comijarsct.co.in

Green chemistry approaches aim to mitigate these issues. Key strategies applicable to fluoropyridine synthesis include:

Use of Greener Solvents: Replacing toxic organic solvents with more environmentally benign alternatives, such as water, is a primary goal. rsc.org Metal-free C-H amination reactions have been successfully conducted in aqueous environments, leveraging the hydrophobic effect of water to facilitate the reaction. rsc.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and minimize the formation of by-products by providing rapid and uniform heating. ijarsct.co.in

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Direct C-H functionalization is an excellent example of an atom-economical process as it avoids the need for pre-functionalized substrates. dovepress.com

Avoiding Hazardous Reagents: Developing alternatives to toxic and hazardous reagents is crucial. For instance, electrochemical methods like Simons electrofluorination provide an alternative to using highly dangerous fluorine gas. dovepress.com Similarly, developing metal-free catalytic systems reduces reliance on potentially toxic heavy metals. rsc.org

These principles guide the development of more efficient, safer, and environmentally responsible routes for the synthesis of complex molecules like this compound and its analogs. nih.gov

Atom Economy and Efficiency in Precursor Synthesis

The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a cornerstone of green chemistry. researchgate.netorganic-chemistry.orgjocpr.com In the synthesis of the core structure of this compound, the initial production of a 2,3-difluoro-5-halopyridine precursor is a critical step. A common industrial approach to this precursor is through a halogen exchange (Halex) reaction, starting from a readily available polychlorinated pyridine.

A representative synthesis for a key precursor, 2,3-difluoro-5-chloropyridine, involves the fluorination of 2,3,5-trichloropyridine using potassium fluoride (KF). nih.govwikipedia.org This reaction typically requires high temperatures and polar aprotic solvents.

The balanced chemical equation for this reaction is: C₅H₂Cl₃N + 2KF → C₅H₂Cl₂FN + 2KCl

From an atom economy perspective, this substitution reaction is inherently inefficient as it generates stoichiometric amounts of potassium chloride as a byproduct. The atom economy can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 organic-chemistry.org

For the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine and potassium fluoride, the atom economy is approximately 56.5%. This indicates that a significant portion of the reactant mass is converted into waste products.

| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass (g) |

| 2,3,5-Trichloropyridine | 182.42 | 1 | 182.42 |

| Potassium Fluoride | 58.10 | 2 | 116.20 |

| Total Reactant Mass | 298.62 | ||

| Desired Product | Molecular Weight ( g/mol ) | ||

| 2,3-Difluoro-5-chloropyridine | 149.51 | ||

| Byproducts | Molecular Weight ( g/mol ) | ||

| Potassium Chloride | 74.55 | 2 | 149.10 |

Table 1: Atom Economy Calculation for the Synthesis of 2,3-Difluoro-5-chloropyridine.

To enhance the efficiency of this precursor synthesis, research has focused on optimizing reaction conditions. The use of phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide or tetrabutylphosphonium (B1682233) bromide, has been shown to improve the yield of 2,3-difluoro-5-chloropyridine, although the fundamental atom economy of the substitution reaction remains unchanged. nih.gov These catalysts facilitate the transfer of the fluoride anion into the organic phase, thereby increasing the reaction rate and allowing for potentially lower reaction temperatures.

Development of Catalytic and Mild Reaction Conditions

The subsequent steps in the synthesis of this compound, namely the introduction of the carboxylic acid group at the 4-position and the iodine at the 5-position, present significant challenges that researchers are addressing through the development of catalytic and milder reaction conditions.

Carboxylation:

A plausible route to introduce the carboxylic acid functionality is through a directed ortho-metalation (DoM) of a 2,3-difluoro-5-halopyridine intermediate, followed by quenching with carbon dioxide. wikipedia.orgbaranlab.orgharvard.edu This method involves the use of strong organolithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures. While effective, these stoichiometric reagents have poor atom economy and require cryogenic conditions.

Recent advancements in C-H functionalization offer milder, catalytic alternatives. For instance, transition-metal-catalyzed carboxylation reactions using CO₂ as a C1 source are being actively explored. nih.gov These methods, often employing palladium or other transition metals, can proceed under milder conditions and offer improved functional group tolerance. However, the regioselective C4-carboxylation of a pre-functionalized pyridine ring like 2,3-difluoro-5-iodopyridine (B1589160) remains a specific challenge that requires further research.

Iodination:

The introduction of iodine onto the pyridine ring can also be achieved through various methods. A potential strategy involves a halogen exchange reaction, converting a 5-chloro or 5-bromo precursor into the desired 5-iodo derivative. Catalytic methods for such transformations, for example, using copper or palladium catalysts in the presence of an iodide source, are being developed to proceed under milder conditions than traditional Finkelstein reactions.

Alternatively, direct C-H iodination at the 5-position could be envisioned. While electrophilic iodination of pyridine rings is often challenging due to the electron-deficient nature of the ring, catalytic methods are emerging. For example, palladium-catalyzed C-H iodination of various aromatic compounds has been reported, which could potentially be adapted for this specific substrate. researchgate.net

The table below summarizes representative conditions for the key transformations, highlighting the shift from stoichiometric and harsh conditions to more catalytic and milder approaches.

| Transformation | Traditional Conditions | Catalytic/Mild Conditions |

| Fluorination | KF, Sulfolane, 220°C google.com | KF, Phase-Transfer Catalyst, 180-210°C nih.gov |

| Carboxylation | n-BuLi, THF, -78°C then CO₂ | Pd-catalysis, CO₂, milder temperatures |

| Iodination | CuI, KI, high temperature | Pd or Cu catalysis, various iodide sources, lower temperatures |

Table 2: Comparison of Reaction Conditions for Key Synthetic Steps.

Reactivity and Reaction Mechanisms of 2,3 Difluoro 5 Iodopyridine 4 Carboxylic Acid

Role as an Electrophilic Substrate in Cross-Coupling Reactions

The presence of a carbon-iodine bond on the electron-deficient difluoropyridine ring makes 2,3-difluoro-5-iodopyridine-4-carboxylic acid an excellent electrophilic substrate for a variety of metal-catalyzed cross-coupling reactions. The C-I bond is the most labile of the carbon-halogen bonds, readily undergoing oxidative addition to low-valent transition metal catalysts, which is the key initiation step for these catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira) at the Iodo Position

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. For substrates like this compound, or its ester derivatives, the iodo position is the exclusive site of reaction under typical palladium-catalyzed conditions.

Suzuki Reaction: The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a widely used transformation. The methyl ester of the title compound, methyl 2,3-difluoro-5-iodopyridine-4-carboxylate, has been shown to undergo Suzuki coupling with boronic acids. For instance, its reaction with (4-ethynylphenyl)boronic acid using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like cesium carbonate in a solvent mixture of 1,4-dioxane (B91453) and water, proceeds efficiently to yield the corresponding coupled product.

Stille Reaction: The Stille coupling utilizes an organotin reagent as the nucleophilic partner. While specific examples involving this compound are not prevalent in readily accessible literature, the reaction is a robust method for C-C bond formation with iodo-pyridines. chemistrysteps.comlibretexts.org The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and often requires additives like copper(I) iodide to facilitate the transmetalation step. google.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. libretexts.org This reaction provides a direct method for the vinylation of iodo-pyridines. A typical Heck reaction cycle involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. google.com

Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. nih.govnih.gov Methyl 2,3-difluoro-5-iodopyridine-4-carboxylate has been successfully coupled with terminal alkynes such as 2-methyl-4-(tributylstannyl)but-3-yn-2-ol. The reaction proceeds in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF).

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, represent an important class of transformations for bond formation. idc-online.com These reactions are particularly useful for forming carbon-heteroatom bonds but can also be applied to C-C bond formation. Typically, a copper(I) salt, such as CuI, is used as the catalyst, often in the presence of a ligand and a base at elevated temperatures. idc-online.com While palladium catalysis is more common for the coupling of iodo-pyridines, copper-mediated methods provide an alternative synthetic route.

Nickel-Catalyzed Transformations and Selectivity Considerations

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel's ability to activate and couple a wide range of substrates, including less reactive organohalides, makes it a valuable tool in synthesis. For this compound, the high reactivity of the C-I bond would make it the primary site for nickel-catalyzed transformations. Selectivity is a key consideration in catalysis; in this molecule, the C-I bond is significantly more reactive than C-F or C-C bonds towards oxidative addition, ensuring that cross-coupling occurs predictably at the C-5 position.

Mechanisms of Carbon-Carbon Bond Formation with Pyridine (B92270) Scaffolds

The mechanism for palladium-catalyzed cross-coupling reactions with the this compound scaffold follows a well-established catalytic cycle.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation. In this step, the organic group from the coupling partner (e.g., the aryl group from an organoboron reagent in a Suzuki reaction or an organotin reagent in a Stille reaction) is transferred to the palladium center, displacing the halide. libretexts.org For Suzuki couplings, this step is facilitated by a base, which activates the organoboron compound.

Reductive Elimination: The final step is reductive elimination, where the two organic groups coupled on the palladium center form a new carbon-carbon bond and are expelled from the coordination sphere. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The electron-withdrawing nature of the two fluorine atoms on the pyridine ring enhances the electrophilicity of the carbon attached to the iodine, making the oxidative addition step more facile.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-4 position offers a secondary site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and alcohols. These transformations typically follow standard organic chemistry protocols.

Esterification, Amidation, and Reduction Reactions

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, reaction with alkyl halides in the presence of a base or using coupling agents can also yield the desired ester. The synthesis of the corresponding methyl ester, for example, can be a strategic step to protect the carboxylic acid or to modify the solubility and reactivity of the molecule for subsequent reactions like cross-coupling.

Amidation: The formation of amides from this compound is a key transformation for introducing diverse functional groups and is common in medicinal chemistry. This can be achieved by direct condensation with an amine using a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to form a highly reactive activated ester intermediate that readily reacts with the amine. For example, the title compound has been coupled with amines like 4-(trifluoromethyl)aniline (B29031) using EDC and HOBt in a solvent like N,N-dimethylformamide (DMF).

Reduction: The carboxylic acid group can be reduced to a primary alcohol. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. libretexts.org The reduction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.com This conversion of the carboxylic acid to a hydroxymethyl group provides another avenue for further functionalization of the molecule.

Decarboxylative Transformations for Novel Pyridine Derivatives

Decarboxylative reactions of this compound serve as a powerful strategy for the synthesis of novel pyridine derivatives. This approach leverages the carboxylic acid group as a traceless handle that can be replaced by a range of functional groups, thereby enabling late-stage functionalization.

Photoredox catalysis has emerged as a particularly effective method for the decarboxylative functionalization of aliphatic carboxylic acids, a process that can be conceptually extended to heteroaromatic systems like the title compound. nih.gov This method often involves the generation of a radical intermediate via single-electron transfer from a photoexcited catalyst. nih.gov The resulting radical can then participate in various bond-forming reactions. For instance, decarboxylative polyfluoroarylation of aliphatic carboxylic acids has been successfully demonstrated, showcasing the potential for creating C-C bonds under mild conditions. nih.govbohrium.combohrium.com Such transformations are valuable for introducing alkyl or aryl moieties at the 4-position of the pyridine ring, a modification that would be challenging to achieve through traditional methods.

The general mechanism for a photoredox-catalyzed decarboxylative reaction involves the following key steps:

Formation of an activated carboxylate: The carboxylic acid reacts with a suitable reagent to form an activated ester, such as an N-hydroxyphthalimide (NHP) ester.

Single Electron Transfer (SET): A photocatalyst, upon excitation by visible light, engages in a single electron transfer with the activated carboxylate, leading to its fragmentation.

Decarboxylation: The resulting radical anion undergoes rapid decarboxylation, releasing carbon dioxide and generating a pyridine-centered radical.

Radical Trapping: The pyridine radical is then trapped by a suitable partner, such as an alkene or another radical, to form the desired product.

Recent advancements have also highlighted decarboxylative strategies for the introduction of fluorinated alkyl groups. researchgate.net For example, photoredox-mediated decarboxylative difluoroalkylation and perfluoroalkylation of α-fluoroacrylic acids have been developed. researchgate.net While not directly involving the title compound, these studies provide a proof of concept for the generation of fluorinated alkyl radicals from carboxylic acid precursors, which could be applied to the functionalization of the 2,3-difluoro-5-iodopyridine (B1589160) core.

The table below summarizes representative examples of decarboxylative transformations, illustrating the versatility of this approach.

| Carboxylic Acid Derivative | Reaction Type | Reagents | Product | Ref |

| Aliphatic Carboxylic Acids | Polyfluoroarylation | Ir(dFFppy)2(dtbpy)PF6, Li2CO3, Perfluorobenzene | Alkylated Polyfluoroarenes | nih.gov |

| α,β-Unsaturated Carboxylic Acids | Trifluoromethylation | fac-Ir(ppy)3, Togni reagent | Trifluoromethylated Alkenes | |

| Aliphatic N-Hydroxyphthalimide Esters | Giese Addition | Photoredox catalyst, Polyfluorostyrene | Alkylated Polyfluorostyrenes | bohrium.com |

| α-Fluoroacrylic Acids | Difluoroalkylation | Photoredox catalyst, Fluoroalkyl source | Difluoroalkylated products | researchgate.net |

Role of the Carboxylic Acid in Directing Group Chemistry

The carboxylic acid group at the 4-position of this compound can, in principle, act as a directing group in various transformations, although its influence is often subtle and depends on the specific reaction conditions. In electrophilic aromatic substitution reactions, the carboxylic acid is a deactivating group and a meta-director. However, for pyridine, which is already electron-deficient, electrophilic substitution is generally difficult.

In the context of radical reactions, such as Minisci-type alkylations, the electronic properties of the substituents play a crucial role in determining the regioselectivity. The carboxylic acid group, being electron-withdrawing, can influence the position of radical attack. Generally, in Minisci reactions, radical attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the carboxylic acid at C4 would likely disfavor attack at this position and could subtly influence the selectivity between the C2 and C6 positions.

More significantly, the carboxylic acid can be converted into other functional groups that are more effective directing groups. For example, conversion to an amide or an ester can alter the steric and electronic environment around the pyridine ring, thereby influencing the outcome of subsequent reactions.

Nucleophilic Reactivity at Fluorine-Bearing Positions (SNAr)

The presence of two fluorine atoms on the electron-deficient pyridine ring makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine accelerates SNAr reactions compared to other halogens like chlorine. nih.gov

Selective Fluorine Displacement Reactions

In principle, both the C2 and C3 fluorine atoms can be displaced by nucleophiles. The regioselectivity of this displacement is governed by the stability of the intermediate Meisenheimer complex. For pyridines, nucleophilic attack is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. In the case of this compound, the C2 position is activated by the ring nitrogen, while the C3 position is not. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position.

The reaction of 2-fluoropyridines with nucleophiles is a well-established method for the synthesis of substituted pyridines. nih.gov These reactions are often faster than the corresponding reactions with 2-chloropyridines. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the high electronegativity of fluorine.

Influence of Other Substituents on SNAr Reactivity

The other substituents on the pyridine ring, namely the iodine at C5 and the carboxylic acid at C4, also influence the SNAr reactivity. The electron-withdrawing nature of both the iodine and the carboxylic acid group further activates the pyridine ring towards nucleophilic attack.

The carboxylic acid group, being ortho to the C3-fluorine and meta to the C2-fluorine, will have a more pronounced electronic effect on the C3 position. However, the inherent preference for attack at the C2 position in pyridines generally overrides this effect.

In related systems, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated, highlighting the ability to selectively displace one halogen in the presence of others. researchgate.net This selectivity is often achieved by careful choice of the nucleophile and reaction conditions.

The following table provides a qualitative prediction of the reactivity of the different halogen positions towards nucleophilic aromatic substitution.

| Position | Halogen | Activating Factors | Deactivating Factors | Predicted Reactivity |

| 2 | Fluoro | Ring Nitrogen | - | High |

| 3 | Fluoro | Carboxylic Acid (ortho) | - | Moderate |

| 5 | Iodo | - | Steric hindrance from adjacent groups | Low (for SNAr) |

Radical Chemistry and C-H Functionalization Strategies

Radical reactions provide a powerful avenue for the functionalization of heteroaromatic compounds, including pyridine derivatives. These methods often allow for the introduction of functional groups at positions that are not easily accessible through traditional ionic pathways.

Minisci-Type Reactions on Pyridine Rings

The Minisci reaction involves the addition of a carbon-centered radical to a protonated N-heterocycle. nih.gov This reaction is a versatile method for the C-H alkylation and acylation of electron-deficient heteroarenes like pyridine. ucmerced.edu The regioselectivity of the Minisci reaction is governed by a combination of steric and electronic factors, with attack generally occurring at the positions ortho and para to the nitrogen atom. nih.gov

For this compound, the potential sites for Minisci-type functionalization would be the C6-H bond. The presence of multiple electron-withdrawing groups (two fluorines, one iodine, and a carboxylic acid) makes the pyridine ring highly electron-deficient and thus an excellent substrate for the Minisci reaction.

The traditional Minisci reaction often utilizes harsh conditions, including high temperatures and strong oxidants like persulfates. ucmerced.edu However, recent advancements have led to the development of milder protocols, often employing photoredox catalysis or alternative oxidants like Selectfluor. ucmerced.edu These modern methods offer improved functional group tolerance and broader substrate scope. ucmerced.edu

It is important to note that certain radical precursors, such as fluorinated carboxylic acids, have been reported to be unsuccessful in traditional Minisci reactions. ucmerced.edu However, alternative radical precursors like fluorinated sulfinate salts or alkyltrifluoroborates have been developed to overcome this limitation. ucmerced.edu

The general mechanism for a silver-catalyzed Minisci reaction is as follows:

Radical Generation: A radical precursor, such as a carboxylic acid, is oxidized by a silver(II) species, which is generated in situ from a silver(I) salt and an oxidant. This oxidation is accompanied by decarboxylation to form an alkyl radical.

Radical Addition: The alkyl radical adds to the protonated pyridine ring, typically at the C2 or C4 position, to form a radical cation.

Rearomatization: The radical cation is then oxidized by a silver(II) species to a cationic intermediate, which subsequently loses a proton to regenerate the aromatic pyridine ring.

| Reaction Type | Radical Precursor | Catalyst/Oxidant | Product | Ref |

| C-H Alkylation | Alkyl Carboxylic Acid | AgNO3 / (NH4)2S2O8 | Alkylated Pyridine | ucmerced.edu |

| C-H Arylation | Aryl Boronic Acid | AgNO3 / Selectfluor | Arylated Pyridine | ucmerced.edu |

| C-H Acylation | Aldehyde | FeSO4 / t-BuOOH | Acylated Pyridine |

Photoredox Catalysis in Pyridine Functionalization

Photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines, offering a distinct approach to reactivity that complements traditional methods. nih.gov This strategy relies on the generation of pyridinyl radicals through single-electron transfer (SET) processes, which can then engage in bond-forming reactions. researchgate.net For a substrate like this compound, photoredox catalysis provides a potential pathway for C-H functionalization or for reactions involving the carbon-iodine bond.

The general mechanism for the functionalization of pyridines via photoredox catalysis typically begins with the excitation of a photocatalyst by visible light. beilstein-journals.org The excited photocatalyst can then engage in an electron transfer event with the pyridine substrate. Given the electron-deficient nature of the pyridine ring in this compound, which is further enhanced by the electron-withdrawing fluorine and carboxylic acid groups, it is susceptible to reduction.

Upon protonation of the pyridine nitrogen, a pyridinium (B92312) ion is formed. This species is a better electron acceptor and can be reduced by the excited photocatalyst to generate a pyridinyl radical. nih.gov This radical intermediate is crucial as it can then couple with other radical species present in the reaction mixture. researchgate.net The following table outlines the fundamental steps in a representative photoredox cycle for pyridine functionalization.

| Step | Description | General Reactants | General Intermediates |

| 1. Excitation | A photocatalyst (PC) absorbs light and is promoted to an excited state (PC). | PC, Light (hν) | PC |

| 2. Pyridinium Formation | The pyridine substrate is protonated by an acid to form a pyridinium ion. | Pyridine, Acid (H+) | Pyridinium Ion |

| 3. Single Electron Transfer (SET) | The excited photocatalyst (PC) reduces the pyridinium ion to a pyridinyl radical. | PC, Pyridinium Ion | Pyridinyl Radical, PC•+ |

| 4. Radical Generation | A second radical species (R•) is generated from a suitable precursor. | Radical Precursor | R• |

| 5. Radical Coupling | The pyridinyl radical couples with the second radical (R•) to form the functionalized product. | Pyridinyl Radical, R• | Functionalized Dihydropyridine (B1217469) |

| 6. Aromatization | The functionalized dihydropyridine is oxidized to restore the aromaticity of the pyridine ring. | Functionalized Dihydropyridine | Functionalized Pyridine |

In the context of this compound, the C-I bond also presents a site for reactivity under photoredox conditions. The relatively weak nature of the C-I bond makes it susceptible to homolytic cleavage upon interaction with an excited photocatalyst or a radical species, which could lead to the formation of a pyridinyl radical at the C5 position.

Regioselectivity and Substrate Scope in Radical Functionalization

The regioselectivity of radical functionalization on the this compound ring is governed by the electronic and steric effects of the substituents. The pyridine ring is inherently electron-deficient, and this character is amplified by the presence of two fluorine atoms and a carboxylic acid group. Radical additions to such electron-poor heteroaromatics are a cornerstone of pyridine chemistry, with the Minisci reaction being a classic example. nih.gov

The directing effects of the substituents on this compound can be analyzed to predict the most likely sites of radical attack. The fluorine atoms at C2 and C3 are strongly electron-withdrawing, deactivating the positions to which they are attached. The carboxylic acid at C4 is also electron-withdrawing. The iodine at C5 has a more complex influence, with both inductive electron-withdrawing and weak resonance-donating effects, along with significant steric bulk.

In radical additions to protonated pyridines, nucleophilic radicals preferentially attack the electron-deficient C2, C4, and C6 positions. For this compound, the likely positions for radical attack would be C6, as C2 and C4 are already substituted. The C6 position is ortho to the nitrogen and is activated towards radical attack. The following table provides a qualitative prediction of the regioselectivity for radical addition.

| Position on Pyridine Ring | Substituent | Electronic Effect | Steric Hindrance | Predicted Reactivity Towards Nucleophilic Radicals |

| C2 | Fluoro | Strongly Electron-Withdrawing | Moderate | Low (Substituted) |

| C3 | Fluoro | Strongly Electron-Withdrawing | Moderate | Low (Substituted) |

| C4 | Carboxylic Acid | Electron-Withdrawing | Moderate | Low (Substituted) |

| C5 | Iodo | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | High | Low (Substituted) |

| C6 | Hydrogen | None | Low | High |

The substrate scope for the radical functionalization of this compound would likely encompass a variety of radical precursors that generate nucleophilic radicals. The high degree of electron deficiency in the pyridine ring would make it a suitable partner for a range of carbon- and heteroatom-centered radicals. The table below outlines potential classes of radical precursors and the types of radicals they would generate for reaction with the pyridine substrate.

| Class of Radical Precursor | Example Precursor | Radical Generated | Potential Functionalization |

| Alkyl Halides | tert-Butyl iodide | tert-Butyl radical | Alkylation |

| Carboxylic Acids (via decarboxylation) | Pivalic acid | tert-Butyl radical | Alkylation |

| Alcohols | Isopropanol | Hydroxyisopropyl radical | Hydroxyalkylation |

| Ethers | Diethyl ether | α-Ethoxyethyl radical | Alkoxyalkylation |

| Boronic Acids | Phenylboronic acid | Phenyl radical | Arylation |

It is important to note that the reaction conditions, such as the choice of catalyst, solvent, and radical generation method, can significantly influence both the regioselectivity and the efficiency of the functionalization. nih.gov

Advanced Spectroscopic and Computational Analysis for Elucidating Structure Reactivity Relationships

High-Resolution NMR Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2,3-Difluoro-5-iodopyridine-4-carboxylic acid. Through a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, the precise connectivity and spatial relationships of all atoms can be determined.

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated organic molecules due to its high sensitivity and the wide range of chemical shifts, which are exquisitely sensitive to the local electronic environment. nih.govhuji.ac.ilbiophysics.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-3 positions.

The chemical shifts will be influenced by the electronic effects of the adjacent substituents: the pyridine (B92270) nitrogen, the iodine atom, and the carboxylic acid group. The fluorine at C-2 (ortho to the nitrogen) and the fluorine at C-3 (meta to the nitrogen) will reside in different electronic environments, leading to separate resonances. alfa-chemistry.com

Crucial structural information is derived from spin-spin coupling. huji.ac.il Homonuclear coupling between the two fluorine atoms (³JF2-F3) and heteronuclear couplings to the single aromatic proton (⁴JF2-H6 and ⁵JF3-H6) would be observed. Analysis of the analogous compound, 2,3-difluoropyridine, provides expected coupling constants. blogspot.com These couplings, observable in both ¹H and ¹⁹F spectra, are critical for confirming the substitution pattern. blogspot.comwikipedia.org

Expected ¹H-¹⁹F Coupling Constants Based on Analogue Data This table presents expected coupling constants for this compound based on published data for 2,3-difluoropyridine. Actual values may vary due to substituent effects.

| Interacting Nuclei | Coupling Type | Expected J-value (Hz) | Reference |

| H6 - F2 | 4-bond (⁴JHF) | ~1.8 Hz | blogspot.com |

| H6 - F3 | 5-bond (⁵JHF) | ~9.8 Hz | blogspot.com |

| F2 - F3 | 3-bond (³JFF) | 15-20 Hz | wikipedia.org |

Two-dimensional (2D) NMR experiments are essential to piece together the full molecular structure by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be straightforward for this molecule, primarily confirming the absence of coupling for the single aromatic proton (H-6), which would appear as a singlet (or a complex multiplet due to fluorine coupling) with no cross-peaks. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-6 signal to the C-6 carbon signal.

Expected Key HMBC Correlations for Structural Elucidation

| Proton | Correlated Carbon(s) (via 2-3 bonds) | Structural Information Confirmed |

| H-6 | C-5, C-4, C-2 | Position of the single proton relative to substituents. |

| -COOH | C=O, C-4, C-3 | Position of the carboxylic acid group at C-4. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and crucial insights into the intermolecular interactions that govern the crystal packing.

The crystal structure of this compound is expected to be dominated by strong and directional intermolecular interactions. Based on extensive studies of pyridine-carboxylic acid co-crystals, the most probable and robust interaction is the hydrogen bond formed between the carboxylic acid's hydroxyl group and the pyridine ring's nitrogen atom (O-H···N). acs.orgrsc.org This "acid-pyridine heterosynthon" is a highly persistent and predictable motif in crystal engineering. acs.org

Carboxylic Acid Dimers: While often secondary to the acid-pyridine interaction, the formation of centrosymmetric dimers via O-H···O hydrogen bonds between two carboxylic acid groups is a possibility. rsc.org

Halogen Bonding: The iodine atom at the C-5 position is a strong halogen bond donor. It can form directional non-covalent interactions with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen of the carboxylic acid (I···O) or the pyridine nitrogen (I···N). nih.govacs.org The influence of halogen bonds on crystal architecture increases in the order Cl < Br < I. nih.gov

π–π Stacking: The aromatic pyridine rings may engage in offset π–π stacking interactions, contributing to the stabilization of the crystal lattice. iucr.org

In the solid state, the carboxylic acid group (-COOH) is likely to be nearly coplanar with the pyridine ring to maximize π-conjugation. However, a slight twist or torsion angle is common, influenced by the steric demands of adjacent substituents and the optimization of intermolecular hydrogen bonding within the crystal lattice. rsc.org The presence of the fluorine atom at C-3 may induce some steric hindrance that influences the precise orientation of the carboxylic acid group.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) provides information on the molecule's mass and its fragmentation patterns upon ionization, which helps to confirm the structure and can be used to study reaction mechanisms. For this compound (Molecular Weight: 312.99 g/mol ), electron ionization (EI) would induce characteristic fragmentation.

The molecular ion peak (M⁺•) at m/z ≈ 313 would be observed. The subsequent fragmentation would likely proceed through several predictable pathways based on the functional groups present: chemguide.co.uk

Decarboxylation: The most common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂), leading to a significant fragment ion at [M - 44]⁺•. libretexts.org

Loss of Carboxyl Group: Cleavage of the C-C bond between the ring and the carboxyl group can lead to the loss of the •COOH radical, resulting in an [M - 45]⁺ peak. libretexts.org

Loss of Halogens: The C-I bond is relatively weak, making the loss of an iodine radical (•I) a highly probable event, giving a fragment at [M - 127]⁺. The loss of a fluorine radical (•F) or neutral hydrogen fluoride (B91410) (HF) is also possible but generally less favored than iodine loss. whitman.edu

α-Cleavage: The loss of the hydroxyl radical (•OH) from the carboxylic acid group is a common fragmentation, producing an acylium ion at [M - 17]⁺. miamioh.edu

Predicted Major Fragments in the Mass Spectrum

| m/z Value (approx.) | Identity of Fragment | Neutral Loss |

| 313 | [C₆HF₂INO₂]⁺• | Molecular Ion (M⁺•) |

| 296 | [C₆H₂F₂INO]⁺ | •OH |

| 269 | [C₅HF₂IN]⁺• | CO₂ |

| 268 | [C₅H₂F₂IN]⁺ | •COOH |

| 186 | [C₆HF₂NO₂]⁺ | •I |

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying reaction intermediates by providing highly accurate mass measurements, which in turn allows for the determination of elemental compositions. In the context of reactions involving this compound, HRMS can be crucial for mapping reaction pathways and understanding mechanisms. For instance, in a hypothetical reaction, HRMS could identify transient species that are not isolable.

Table 1: Hypothetical Reaction Intermediates Identified by HRMS

| Intermediate | Theoretical m/z | Observed m/z | Elemental Composition |

|---|---|---|---|

| Decarboxylated Cation | 255.9247 | 255.9245 | C₅H₂F₂IN⁺ |

This data is illustrative and based on plausible reaction pathways for similar pyridine carboxylic acids.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of ions by analyzing their fragmentation patterns. wikipedia.orgnationalmaglab.orgunt.edu For this compound, MS/MS experiments would involve the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate fragment ions. wikipedia.orgunt.edu The resulting fragmentation spectrum provides a "fingerprint" of the molecule's structure. Studies on similar pyridine derivatives suggest that the fragmentation pathways can be complex, but predictable to some extent. nih.gov

Common fragmentation pathways for related aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For halogenated pyridines, the cleavage of the carbon-halogen bond is also a prominent fragmentation pathway.

Table 2: Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Neutral Loss |

|---|---|---|---|

| 299.9197 | 255.9247 | 43.9950 | CO₂ |

| 299.9197 | 281.9091 | 18.0106 | H₂O |

| 299.9197 | 172.9286 | 126.9911 | I |

This data is illustrative and based on known fragmentation patterns of aromatic carboxylic acids and halogenated pyridines.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental data, offering deep insights into the molecular properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov For this compound, DFT calculations can predict various properties, including optimized geometry, electronic energies, and molecular orbitals (HOMO and LUMO). ias.ac.inijcce.ac.irrsc.org The distribution of electron density and the energies of the frontier molecular orbitals are key indicators of the molecule's reactivity. For instance, the locations of the HOMO and LUMO can suggest the sites for electrophilic and nucleophilic attack, respectively.

Table 3: Illustrative DFT-Calculated Properties for Substituted Pyridine Carboxylic Acids

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential and susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack |

| Dipole Moment | 3.5 D | Indicates the polarity of the molecule |

This data is representative of DFT calculations performed on similar functionalized pyridine molecules.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations of this compound in various solvents would provide a detailed picture of its conformational landscape. mdpi.comnih.gov This includes identifying the most stable conformations, the energy barriers between them, and the influence of the solvent on the molecular structure. nih.gov Such information is crucial for understanding how the molecule behaves in a realistic chemical environment and how its shape might influence its reactivity and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological or chemical activity of a series of compounds. nih.govresearchgate.net While no specific QSAR studies on this compound have been reported, QSAR models are frequently developed for pyridine carboxylic acid derivatives to guide the design of new molecules with enhanced activities. researchgate.netacs.org A QSAR model for a series of analogs could be built by calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with an observed activity. This would provide valuable design principles for synthesizing new derivatives with improved properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Carbon dioxide |

Role As a Key Intermediate in the Synthesis of Complex Fluorinated Heterocycles and Scaffolds

Construction of Pyridine-Fused Polycyclic Systems

The development of novel therapeutic agents often relies on the synthesis of rigid, polycyclic scaffolds that can present functional groups in a well-defined three-dimensional space. 2,3-Difluoro-5-iodopyridine-4-carboxylic acid is an ideal starting material for such endeavors, enabling the construction of pyridine-fused ring systems through various strategic cyclization reactions.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. While specific examples detailing the use of this compound in annulation reactions are not extensively documented in publicly available literature, the principles of using substituted pyridine-4-carboxylic acids are well-established. For instance, pyridine-4-carboxylic acid can be functionalized on magnetic nanoparticles to act as a catalyst in three-component reactions for synthesizing tetrahydrobenzo[b]pyran derivatives. researchgate.net This demonstrates the reactivity of the pyridine (B92270) carboxylic acid moiety in facilitating complex ring-forming transformations. The general strategy would involve converting the carboxylic acid to a more reactive derivative (e.g., an acid chloride or ester) and then reacting it with a difunctional reagent that can form two new bonds with the pyridine core, often facilitated by the reactivity of the halogen substituents.

A more direct approach to forming fused systems from this intermediate involves intramolecular cyclization. This strategy requires first attaching a side chain to the pyridine ring, typically via the carboxylic acid or through a coupling reaction at the iodine position. This newly introduced chain is designed to contain a functional group that can then react with another position on the parent ring to close the new ring. Palladium-catalyzed reactions are particularly suited for this, where the iodo group can undergo coupling (e.g., Sonogashira, Suzuki, or Heck coupling) to introduce a chain that subsequently cyclizes onto the pyridine ring or an adjacent functional group. The fluorine atoms can influence the regioselectivity of these cyclizations and enhance the stability of the final product.

Synthesis of Densely Functionalized Fluorinated Pyridine Derivatives

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled introduction of various substituents, leading to densely functionalized pyridine derivatives that would be difficult to access through other means.

A typical synthetic sequence might begin with the modification of the carboxylic acid group. For example, it can be converted into an amide, ester, or ketone. Subsequently, the iodo group serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups. Finally, the fluorine atoms, while generally less reactive than the iodine, can be displaced by strong nucleophiles under specific conditions, adding another layer of possible diversification. This stepwise approach provides precise control over the final structure of the molecule.

Table 1: Orthogonal Reactivity of Functional Groups

| Functional Group | Position | Common Reactions |

|---|---|---|

| Carboxylic Acid | C4 | Amide formation, Esterification, Decarboxylation |

| Iodine | C5 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig cross-coupling |

This table illustrates the distinct and sequential reactivity that can be exploited for multi-step functionalization.

The ability to selectively manipulate each functional group makes this compound an excellent starting point for creating diverse molecular scaffolds. From this single precursor, chemists can generate a library of related but structurally distinct compounds by varying the reagents and reaction sequences. mdpi.comnih.gov This approach is highly valuable in drug discovery, where generating scaffold diversity is key to exploring new chemical space and identifying novel bioactive molecules. mdpi.comnih.gov For example, the core scaffold can be elaborated with different side chains at the 4- and 5-positions, and subsequent modification at the fluorine-bearing positions can lead to a wide array of final products.

Precursor to Fluorinated Building Blocks for Academic Research

Beyond its direct use in complex syntheses, this compound also serves as a valuable precursor for other, simpler fluorinated building blocks. nih.govossila.combiesterfeld.notcichemicals.com The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity. ossila.combeilstein-journals.org

Through straightforward chemical transformations, this compound can be converted into a range of other useful intermediates. For instance, decarboxylation can yield 2,3-difluoro-5-iodopyridine (B1589160). The carboxylic acid can be reduced to a hydroxymethyl group, or converted to an amine via a Curtius or Hofmann rearrangement. Each of these new, simpler molecules retains the fluorinated and iodinated pyridine core, making them valuable building blocks in their own right for researchers exploring the effects of fluorine in various chemical systems. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3-difluoro-5-iodopyridine |

Design and Synthesis of Novel Ligands and Catalysts

The distinct electronic properties and substitution pattern of this compound make it an excellent scaffold for the development of novel ligands and catalysts. The electron-withdrawing nature of the two fluorine atoms modifies the electron density of the pyridine ring, influencing the coordination properties of the nitrogen atom and the reactivity of the other substituents.

The iodine atom at the 5-position is the primary site for elaboration through transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Stille, and Sonogashira couplings allow for the precise introduction of a wide array of organic fragments. wikipedia.orgorganic-chemistry.orgresearchgate.net This enables the synthesis of bidentate or polydentate ligands by coupling the pyridine core to other coordinating moieties like phosphines, amines, or other N-heterocycles. The carboxylic acid group can be readily converted into amides or esters, which can themselves act as coordinating sites or provide a handle for attachment to a solid support. nih.govresearchgate.netrsc.org Pyridine-based ligands are integral to a multitude of catalytic systems, and the fluorine atoms in this scaffold can enhance catalyst stability and modulate its electronic properties. wikipedia.org

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Ligand Substructure |

|---|---|---|---|

| Suzuki Coupling | (2-Pyridyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Fluorinated bipyridine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted fluoropyridine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl-substituted fluoropyridine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaO t Bu | Amino-substituted fluoropyridine |

Advanced Materials Science Precursors

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique optical and dielectric properties. nih.govwikipedia.org this compound serves as a highly promising monomer for the creation of high-performance fluoropolymers, such as polyimides, polyamides, and polyesters. nih.gov

The molecule's bifunctional nature, with two distinct reactive handles (the iodo and carboxylic acid groups), allows for its incorporation into polymer chains through various polymerization techniques. For instance, the carboxylic acid can be activated and reacted with diamines to form polyamides, while the iodine atom can participate in cross-coupling polymerization reactions. The rigid pyridine core, combined with the strong C-F bonds, is expected to impart high glass transition temperatures (Tg) and enhanced thermal stability to the resulting polymers. nih.gov Furthermore, the presence of fluorine can lower the dielectric constant and reduce moisture absorption, properties that are highly desirable for microelectronics and aerospace applications. nih.gov

| Polymerization Method | Co-monomer | Resulting Polymer Type | Anticipated Properties |

|---|---|---|---|

| Polycondensation | Aromatic Diamines (e.g., 4,4'-Oxydianiline) | Fluorinated Polyamide | High thermal stability, chemical resistance, low dielectric constant |

| Suzuki Polycondensation | Aromatic Diboronic Acids | Fluorinated Poly(aryl pyridine) | Rigid-rod structure, potential for liquid crystalline behavior |

| Esterification Polymerization | Aromatic Diols (e.g., Bisphenol A) | Fluorinated Polyester | Good thermal properties, enhanced solubility in organic solvents |

Probes for Biological Research

The development of molecular probes for biomedical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of research. chempep.comsymeres.com this compound is an ideal precursor for such probes due to its specific elemental composition.

The stable iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for autoradiography and preclinical studies) using well-established radioiodination methods, such as iododestannylation from a tributyltin precursor. eurekaselect.commdpi.comnih.gov This allows for the creation of radiotracers for non-invasive imaging. The carboxylic acid moiety provides a convenient attachment point for conjugation to biologically active molecules, such as peptides, antibodies, or small-molecule inhibitors, thereby directing the radiotracer to a specific biological target like a receptor or enzyme. nih.gov The presence of fluorine-19 in the molecule also opens the possibility for its use in ¹⁹F Magnetic Resonance Imaging (MRI), a modality with a high signal-to-noise ratio and no background signal.

| Isotope | Imaging Modality | Labeling Method | Potential Application |

|---|---|---|---|

| Iodine-123 (¹²³I) | SPECT | Electrophilic/Nucleophilic Radioiodination | Tumor imaging, receptor mapping |

| Iodine-124 (¹²⁴I) | PET | Radioiododestannylation | Quantitative imaging of biological processes |

| Iodine-125 (¹²⁵I) | Autoradiography/Preclinical SPECT | Iodogen or Chloramine-T method | In vitro binding assays, small animal imaging |

| Fluorine-18 (¹⁸F) | PET | Nucleophilic substitution (requires precursor) | High-resolution metabolic and receptor imaging researchgate.netnih.gov |

Stereoselective Synthesis and Chiral Induction in Derivatization

In asymmetric synthesis, the creation of molecules with specific three-dimensional arrangements is paramount, particularly in medicinal chemistry where enantiomers can have vastly different biological activities. This compound can be employed as a scaffold in stereoselective transformations.

The carboxylic acid group is a key functional handle for introducing chirality. It can be reacted with chiral alcohols or amines (chiral auxiliaries) to form diastereomeric esters or amides. nih.govacs.org The rigid and sterically defined fluorinated pyridine core can then influence the stereochemical outcome of subsequent reactions on a side chain attached to the chiral auxiliary. This process, known as chiral induction, allows for the control of newly formed stereocenters. Enzymatic methods can also be employed for the stereoselective reduction or modification of derivatives, leveraging the high specificity of enzymes to produce enantiopure compounds. nih.govthe-innovation.org Once the desired stereochemistry is established, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

| Chiral Reagent | Reaction Type | Intermediate Product | Potential Subsequent Transformation |

|---|---|---|---|

| (R)-(-)-2-Phenylglycinol | Amidation | Chiral N-acyl oxazolidinone derivative | Diastereoselective alkylation or aldol (B89426) reaction |

| (-)-Menthol | Esterification | Chiral menthyl ester | Diastereoselective conjugate addition |

| Lipase (Enzyme) | Kinetic Resolution of a racemic ester derivative | Enantiopure ester and alcohol | Separation and use of a single enantiomer |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Transformations

The functionalization of the fluorinated pyridine (B92270) core is a key area of ongoing research. The development of novel catalytic systems is crucial for unlocking new transformations and improving the efficiency of existing ones. Hypervalent iodine reagents, known for being mild, non-toxic, and often recyclable, are emerging as efficient organocatalysts for a wide range of oxidative transformations. For instance, catalytic systems involving iodobenzene (B50100) as a pre-catalyst have been used for N–H arylation, demonstrating the potential for creating new carbon-nitrogen bonds under mild conditions.